Cas no 88145-89-5 (6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione)

6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione structure
88145-89-5 structure
Produktname:6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS-Nr.:88145-89-5
MF:C8H5BrN2O2
MW:241.041500806808
MDL:MFCD00462868
CID:61147
PubChem ID:617686

6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-Bromoquinazoline-2,4(1H,3H)-dione
    • 6-Bromo-1H,3H-quinazoline-2,4-dione
    • 2,4(1H,3H)-Quinazolinedione, 6-bromo-
    • 6-BROM0-1H,3H-QUINAZOLINE-2,4-DIONE
    • 6-bromo-1H-quinazoline-2,4-dione
    • 6-bromo-2,4(1H,3H)-quinazolinedione
    • 6-bromoquinazoline-2,4-diol
    • 6-Bromoquinazoline-2,4-dione
    • JZDVFUAHGLJVQG-UHFFFAOYSA-N
    • 6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • PubChem20961
    • 6-bromo-1,3-dihydroquinazoline-2,4-dione
    • KSC495M0P
    • 6-bromo-quinazoline-2,4-diol
    • ABLOCK AB-1
    • 6-Bromo-2,4(1H,3H)-quinazolinedione (ACI)
    • 6-Bromo-2,4-quinazolinedione
    • 6-Bromoquinazolin-2,4(1H,3H)-dione
    • s10301
    • Z1269212070
    • EN300-263806
    • DTXSID50347078
    • 88145-89-5
    • Quinazoline-2,4(1H,3H)-dione, 6-bromo-
    • BRD-K63015276-001-01-2
    • FA-0247
    • AC-23560
    • CS-W001027
    • AKOS005264991
    • SCHEMBL182445
    • SY013581
    • BCP23052
    • J-518468
    • F1962-0242
    • MFCD00462868
    • 6-Bromo-2,4-quinazolinediol
    • 6-Bromoquinazoline-2 pound not4(1H pound not3H)-dione
    • DB-007126
    • 6-Bromo-2,4(1H,3H)-quinazolinedione #
    • AKOS005072759
    • 6-bromo-2,4(1h,3H)-quinazolinedione, AldrichCPR
    • 6-Bromo-(1H,3H)-quinazoline-2,4-dione
    • MDL: MFCD00462868
    • Inchi: 1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
    • InChI-Schlüssel: JZDVFUAHGLJVQG-UHFFFAOYSA-N
    • Lächelt: O=C1NC2C(=CC(=CC=2)Br)C(=O)N1

Berechnete Eigenschaften

  • Genaue Masse: 239.95300
  • Monoisotopenmasse: 239.953
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 257
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topologische Polaroberfläche: 58.2

Experimentelle Eigenschaften

  • Farbe/Form: No data available
  • Dichte: 1.752
  • Schmelzpunkt: >300
  • Siedepunkt: No data available
  • Flammpunkt: No data available
  • Brechungsindex: 1.622
  • PSA: 65.72000
  • LogP: 0.97890

6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione Sicherheitsinformationen

6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM121396-10g
6-Bromo-2,4(1H,3H)-quinazolinedione
88145-89-5 95%+
10g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050878-1g
6-Bromoquinazoline-2,4(1H,3H)-dione
88145-89-5 98%
1g
¥58.00 2024-04-27
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY013581-1g
Methyl (Triphenylphosphoranylidene)acetate
88145-89-5 ≥98%
1g
¥45.0 2023-09-15
Cooke Chemical
A2060312-25G
6-Bromoquinazoline-2,4(1H,3H)-dione
88145-89-5 97%
25g
RMB 1315.20 2025-02-21
eNovation Chemicals LLC
K39166-100g
6-Bromoquinazoline-2,4-dione
88145-89-5 95%
100g
$2160 2024-05-24
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY013581-0.25g
6-Bromo-2,4(1H,3H)-quinazolinedione
88145-89-5 ≥98%
0.25g
¥29.0 2023-09-15
Life Chemicals
F1962-0242-1g
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
88145-89-5 95%
1g
$21.0 2023-09-06
Life Chemicals
F1962-0242-2.5g
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
88145-89-5 95%
2.5g
$48.0 2023-09-06
Life Chemicals
F1962-0242-10g
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
88145-89-5 95%
10g
$115.0 2023-09-06
Key Organics Ltd
FA-0247-5MG
6-bromo-2,4(1H,3H)-quinazolinedione
88145-89-5 >95%
5mg
£46.00 2023-09-08

6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Methanol ;  2 h, rt; 3 h, reflux
Referenz
Discovery and in vivo effects of novel human natriuretic peptide receptor A (NPR-A) agonists with improved activity for rat NPR-A
Iwaki, Takehiko; et al, Bioorganic & Medicinal Chemistry, 2017, 25(24), 6680-6694

Synthetic Routes 2

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  rt
1.2 Catalysts: Zinc chloride ;  5 h, rt → 200 °C
Referenz
A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones
Li, Jiarong; et al, Organic Letters, 2009, 11(6), 1193-1196

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Methanol ;  2 h, rt
1.2 Solvents: Methanol ;  3 h, reflux
Referenz
Discovery and SAR of a novel series of Natriuretic Peptide Receptor-A (NPR-A) agonists
Iwaki, Takehiko; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(21), 4904-4907

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Triphenyl phosphite ,  1,5-Diazabicyclo[4.3.0]non-5-ene Solvents: Acetonitrile ;  1 h, rt
Referenz
Synthesis of N-Unsubstituted and N3-Substituted Quinazoline-2,4(1H,3H)-diones from o-Aminobenzamides and CO2 at Atmospheric Pressure and Room Temperature
Zhang, Lin ; et al, Organic Letters, 2023, 25(14), 2471-2475

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Polyethylene glycol ;  rt → 60 °C; 20 min, 50 - 60 °C
Referenz
A facile and convenient approach for the one-pot synthesis of 2,4(1H,3H)-quinazolinediones
Sharafi-Kolkeshvandi, Mahnaz; et al, Chinese Chemical Letters, 2012, 23(4), 431-433

Synthetic Routes 6

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Reagents: Ammonia Solvents: Methanol ;  2 h, rt
2.2 Solvents: Methanol ;  3 h, reflux
Referenz
Discovery and SAR of a novel series of Natriuretic Peptide Receptor-A (NPR-A) agonists
Iwaki, Takehiko; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(21), 4904-4907

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Dimethyl sulfoxide ;  8 h, 0.1 MPa, 120 °C
Referenz
Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 catalyzed by N-heterocyclic carbene at atmospheric pressure
Xiao, Yunqing; et al, RSC Advances, 2015, 5(7), 5032-5037

Synthetic Routes 8

Reaktionsbedingungen
1.1 25 h, 150 °C
Referenz
Transition metals in organic synthesis, part 111: first total synthesis and structural revision of antipathine A
Berndt, Andreas; et al, Synlett, 2013, 24(16), 2102-2106

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: o-Xylene ,  Water ;  rt; 6 h, reflux
2.1 Reagents: Sulfuric acid Solvents: Dimethyl sulfoxide ;  4 h, rt
Referenz
Oxidative cyclocondensation of cyclic thio(seleno)ureas. 4*. Electronic effects of the substituents and the medium
Mukarramov, N. I.; et al, Chemistry of Heterocyclic Compounds (New York, 2006, 42(4), 540-545

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Polyethylene glycol ;  50 min, 50 - 60 °C
Referenz
Condensation reaction of ethyl 4-oxo-4H-benzo[d][1,3]oxazine-2-carboxylates with potassium cyanate: 2,4(1H,3H)-quinazolinediones synthesis
Nikpour, Farzad; et al, Heterocycles, 2012, 85(11), 2745-2748

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Dimethyl sulfoxide ;  4 h, rt
Referenz
Oxidative cyclocondensation of cyclic thio(seleno)ureas. 4*. Electronic effects of the substituents and the medium
Mukarramov, N. I.; et al, Chemistry of Heterocyclic Compounds (New York, 2006, 42(4), 540-545

Synthetic Routes 12

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Reagents: Ammonia Solvents: Methanol ;  2 h, rt; 3 h, reflux
Referenz
Discovery and in vivo effects of novel human natriuretic peptide receptor A (NPR-A) agonists with improved activity for rat NPR-A
Iwaki, Takehiko; et al, Bioorganic & Medicinal Chemistry, 2017, 25(24), 6680-6694

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 80 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  15 min, 80 °C; 1 h, 80 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
2.1 Reagents: Acetic acid Solvents: Water ;  35 °C; 30 min, 35 °C
2.2 Reagents: Sodium hydroxide ;  35 °C; 35 °C → 5 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Referenz
Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor
Finlay, Heather J.; et al, ACS Medicinal Chemistry Letters, 2016, 7(9), 831-834

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Water ;  35 °C; 30 min, 35 °C
1.2 Reagents: Sodium hydroxide ;  35 °C; 35 °C → 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Referenz
Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor
Finlay, Heather J.; et al, ACS Medicinal Chemistry Letters, 2016, 7(9), 831-834

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Water ;  overnight, rt
1.2 Reagents: Sodium hydroxide ;  4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 1, rt
Referenz
Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water
Tian, Xin-Chuan; et al, Chemical & Pharmaceutical Bulletin, 2014, 62(8), 824-829

Synthetic Routes 16

Reaktionsbedingungen
1.1 1.5 h, 200 °C
Referenz
Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV
Feng, Jun; et al, Journal of Medicinal Chemistry, 2007, 50(10), 2297-2300

Synthetic Routes 17

Reaktionsbedingungen
Referenz
Synthesis and pharmacological study of prazosin analogs
Volzhina, O. N.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1987, 21(7), 802-7

6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione Raw materials

6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:88145-89-5)6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
A10487
Reinheit:99%/99%
Menge:100g/500g
Preis ($):384.0/1921.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:88145-89-5)6-BROMO-2,4(1H,3H)-QUINAZOLINEDIONE
sfd2567
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung